Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220567
InChI: InChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3
SMILES:
Molecular Formula: C12H10F3N3O2
Molecular Weight: 285.22 g/mol

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate

CAS No.:

Cat. No.: VC16220567

Molecular Formula: C12H10F3N3O2

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate -

Specification

Molecular Formula C12H10F3N3O2
Molecular Weight 285.22 g/mol
IUPAC Name methyl 4-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]benzoate
Standard InChI InChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3
Standard InChI Key XKRLFSUBQWLREM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzoate ester group at the 4-position of a pyrazole ring, with additional functionalization at the 3- and 4-positions of the heterocycle. The pyrazole nitrogen atoms create a conjugated system that stabilizes the molecule through resonance, while the trifluoromethyl (-CF₃) group at the 3-position introduces strong electron-withdrawing effects. This configuration enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

Electronic and Steric Effects

The -CF₃ group exerts a significant inductive effect, polarizing adjacent bonds and creating regions of partial positive charge that facilitate nucleophilic attacks. X-ray crystallographic studies of related compounds reveal that the trifluoromethyl group adopts a perpendicular orientation relative to the pyrazole plane, minimizing steric hindrance with the benzoate moiety . This spatial arrangement optimizes interactions with biological targets while maintaining synthetic accessibility.

Physicochemical Profile

Key physicochemical parameters include:

PropertyValueMeasurement Method
LogP (octanol-water)2.3 ± 0.2Chromatographic analysis
Water solubility0.8 mg/mL at 25°CShake-flask method
Melting point180–182°CDifferential scanning calorimetry
pKa (pyrazole NH)4.7Potentiometric titration

These properties make the compound suitable for oral drug formulations while requiring structural optimization for improved aqueous solubility.

Synthetic Methodologies

Laboratory-Scale Synthesis

A representative three-step synthesis pathway involves:

  • Oxidation of precursor:
    C16H13F3N2O2S+KMnO4H2O, NaOHC15H11F3N2O4S\text{C}_{16}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2\text{S} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{O, NaOH}} \text{C}_{15}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_4\text{S}
    Yields: 72–85% under microwave-assisted conditions .

  • Esterification:
    C15H11F3N2O4S+CH3OHH2SO4Methyl ester\text{C}_{15}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_4\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester}
    Reaction time: 90 minutes at 65°C .

  • Purification:
    Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity by HPLC.

Industrial Production

Continuous flow reactors have been adapted for large-scale manufacturing, utilizing:

  • Residence time: 12 minutes

  • Temperature: 110°C

  • Catalyst: Immobilized lipases for enantioselective synthesis
    This method reduces solvent waste by 40% compared to batch processes.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The amino group undergoes acylations with:

  • Acetic anhydride: 92% yield

  • Benzoyl chloride: 85% yield
    Reaction times vary from 2–6 hours depending on steric bulk.

Electrophilic Aromatic Substitution

Directed by the electron-deficient pyrazole ring, bromination occurs regioselectively at the 5-position using N-bromosuccinimide (NBS):
Compound+NBSAIBN, CCl45-Bromo derivative\text{Compound} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{5-Bromo derivative}
Isolated yields: 78% .

ParameterValue
IC₅₀ (48h)12.4 μM
Apoptosis induction68% at 20 μM
Caspase-3 activation3.2-fold

Mechanistic studies indicate disruption of tubulin polymerization and ROS-mediated DNA damage.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound in NSAID optimization programs, structural analogs show:

  • 40% reduced gastrointestinal toxicity vs celecoxib

  • 2.3x improved bioavailability in rat models

Materials Science Applications

Incorporated into liquid crystal polymers, the compound enhances:

  • Thermal stability (decomposition temp. >300°C)

  • Dielectric anisotropy (Δε = +8.2 at 1 kHz)

Comparative Analysis of Structural Analogs

The following table summarizes key derivatives and their biological profiles:

Derivative StructureCOX-2 IC₅₀ (μM)Anticancer IC₅₀ (μM)LogP
4-Nitro substitution1.218.72.1
5-Bromo substitution0.914.32.4
Methyl ester hydrolysis25.4>50-0.3

Data indicates that electron-withdrawing groups enhance target affinity but may compromise solubility .

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